molecular formula C14H16N2O3 B8737180 (1-carbamoyl-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester

(1-carbamoyl-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester

Cat. No. B8737180
M. Wt: 260.29 g/mol
InChI Key: XMEDFAKKLGJYJM-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

The title compound was prepared in a similar manner as described in Scheme A8 Step A starting from (2-methyl-1H-indol-3-yl)-acetic acid ethyl ester [21909-49-9] (1.20 g, 5.52 mmol), NaH (60% in mineral oil, 331 mg, 8.28 mmol) and chlorosulfonylisocyanate (0.959 mL, 11.1 mmol). Purification by flash column chromatography on silica gel (EtOAc/c-hexane 1:4 to 1:1) afforded a yellowish solid. TLC, Rf (EtOAc/c-hexane 1:1)=0.31; MS: 261 [M+H]+; tR (HPLC conditions b) 3.54 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
331 mg
Type
reactant
Reaction Step Two
Quantity
0.959 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc c-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]=1[CH3:15])[CH3:2].[H-].[Na+].ClS([N:23]=[C:24]=[O:25])(=O)=O>>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([C:24](=[O:25])[NH2:23])[C:7]=1[CH3:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(CC1=C(NC2=CC=CC=C12)C)=O
Step Two
Name
Quantity
331 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.959 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Four
Name
EtOAc c-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (EtOAc/c-hexane 1:4 to 1:1)
CUSTOM
Type
CUSTOM
Details
afforded a yellowish solid
CUSTOM
Type
CUSTOM
Details
tR (HPLC conditions b) 3.54 min.
Duration
3.54 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(N(C2=CC=CC=C12)C(N)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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